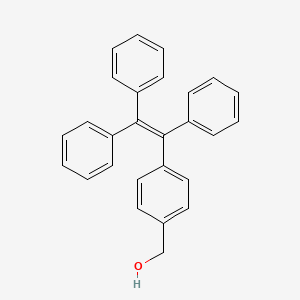

(4-(1,2,2-Triphenylvinyl)phenyl)methanol

Vue d'ensemble

Description

(4-(1,2,2-Triphenylvinyl)phenyl)methanol is a useful research compound. Its molecular formula is C27H22O and its molecular weight is 362.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(4-(1,2,2-Triphenylvinyl)phenyl)methanol, also known by its CAS number 1015082-83-3, is a compound that has garnered attention in the fields of organic chemistry and materials science due to its unique structural properties and potential biological applications. This compound is characterized by a propeller-shaped molecular structure, which is significant for its aggregation-induced emission (AIE) properties. Its biological activity is primarily linked to its interactions with various biomolecules and its applications in photochemical processes.

The compound features a tetraphenylethylene core functionalized with a hydroxymethyl group. This configuration allows it to act as a building block for macromolecules used in applications such as dye-sensitized solar cells (DSSCs) and liquid crystal materials. The molecular formula is , and it exhibits a high purity level (>97%) .

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescence Properties : The compound exhibits significant fluorescence, making it useful for bioimaging and tracking cellular processes. Its fluorescence can be modulated through interactions with biomolecules, which can influence gene expression and cellular signaling pathways .

- AIE Characteristics : In aggregated states, the compound shows enhanced fluorescence, which is beneficial for sensing applications. This property allows it to be utilized in detecting nitro compounds and other analytes in biological systems .

Biological Applications

Recent studies have explored various biological activities associated with this compound:

- Cellular Effects : The compound has been shown to influence cell signaling pathways, including modulation of kinase activities and transcription factors. These effects can lead to changes in gene expression profiles and cellular metabolism .

- Photodynamic Therapy : Due to its fluorescence properties, the compound may serve as a photosensitizer in photodynamic therapy (PDT), where light activation leads to the generation of reactive oxygen species (ROS), inducing apoptosis in cancer cells .

- Sensing Applications : Its AIE properties make it suitable for developing sensors that detect specific biomolecules or environmental pollutants. For instance, polymers derived from this compound have demonstrated high sensitivity to nitroaromatic explosives .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study 1 : A research article demonstrated that derivatives of this compound could effectively inhibit the proliferation of cancer cells by inducing apoptosis through ROS generation when exposed to light .

- Study 2 : Another study focused on the use of this compound in electrochemical biosensors for detecting hydrogen peroxide levels in cancerous cells. The biosensors exhibited rapid response times and high sensitivity .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

2.1. Aggregation-Induced Emission (AIE)

(4-(1,2,2-Triphenylvinyl)phenyl)methanol is commonly used in the synthesis of AIE macromolecules due to its propeller-like structure. AIE materials are known for their enhanced fluorescence when aggregated, making them ideal for applications in:

- Fluorescent probes

- Light-emitting devices

Case Study : A study demonstrated that AIE-based compounds can achieve high fluorescence quantum yields, which are critical for applications in organic light-emitting diodes (OLEDs) and sensors.

2.2. Dye-Sensitized Solar Cells (DSSCs)

The compound serves as a building block for dyes used in DSSCs, which convert solar energy into electrical energy. Its fully conjugated core allows for efficient light absorption and electron transfer.

| Property | Value |

|---|---|

| Power Conversion Efficiency | 6.29% |

| Open-Circuit Photovoltage | 804 mV |

This efficiency is attributed to the compound's ability to facilitate charge separation and transport within the solar cell structure .

3.1. Liquid Crystals

This compound is utilized as a pendant group in liquid crystal formulations. Its incorporation can enhance the optical properties of liquid crystals, leading to polarized fluorescent emissions.

Experimental Results : Research has shown that liquid crystals containing this compound exhibit polarized fluorescence at 475 nm when excited at 360 nm .

Biological Research Applications

The biological activity of this compound is an area of active exploration. Preliminary studies indicate potential pharmacological effects based on structural similarities with known bioactive compounds.

4.1. Predictive Models

Using predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can assess the potential biological activities of this compound based on its chemical structure. Such studies may include:

- Cell viability assays

- Fluorescence imaging in biological systems

Propriétés

IUPAC Name |

[4-(1,2,2-triphenylethenyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,28H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWJSALZIIHPGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CO)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.